3-Pyridin-4-ylaniline
CAS No.: 40034-44-4
Cat. No.: VC21187253
Molecular Formula: C11H10N2
Molecular Weight: 170.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 40034-44-4 |
---|---|
Molecular Formula | C11H10N2 |
Molecular Weight | 170.21 g/mol |
IUPAC Name | 3-pyridin-4-ylaniline |
Standard InChI | InChI=1S/C11H10N2/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-8H,12H2 |
Standard InChI Key | BDSBSHZVSVKIHM-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)N)C2=CC=NC=C2 |
Canonical SMILES | C1=CC(=CC(=C1)N)C2=CC=NC=C2 |
Introduction
Chemical Identity and Structure
3-Pyridin-4-ylaniline, also known as 4-(3-aminophenyl)pyridine, is a nitrogen-containing heterocyclic compound featuring both pyridine and aniline functional groups. The compound consists of a pyridine ring connected to an aniline moiety at the meta position. This particular arrangement of functional groups confers unique chemical reactivity that makes it valuable in organic synthesis and pharmaceutical chemistry.
Identification Parameters
Parameter | Value |
---|---|
CAS Number | 40034-44-4 |
Molecular Formula | C₁₁H₁₀N₂ |
Molecular Weight | 170.21 g/mol |
IUPAC Name | 3-(4-pyridinyl)aniline |
InChI | 1S/C11H10N2/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-8H,12H2 |
InChI Key | BDSBSHZVSVKIHM-UHFFFAOYSA-N |
Physical and Chemical Properties
3-Pyridin-4-ylaniline exists as a solid at room temperature with distinct physical characteristics that influence its handling, storage, and application in laboratory and industrial settings. Understanding these properties is essential for researchers and manufacturers working with this compound to ensure proper handling and effective utilization in various chemical processes and applications.
Physical Properties
The physical state and appearance of 3-Pyridin-4-ylaniline provide important information for its identification and quality assessment. The compound typically appears as a light brown solid under standard conditions, with specific thermal properties that determine its phase transitions and stability under various temperature conditions . These physical attributes are crucial considerations for storage, handling, and processing in both research and industrial applications.
Table 2: Physical Properties
Property | Value | Reference |
---|---|---|
Physical State | Solid | |
Color | Light brown | |
Melting Point | 167°C | |
Boiling Point | 353.6±25.0°C at 760 mmHg | |
Density | 1.1±0.1 g/cm³ | |
Flash Point | 194.8±10.4°C | |
pKa | 5.33±0.26 (Predicted) | |
LogP | 1.03 |
The reported melting point of 167°C indicates a relatively stable solid structure, while the high boiling point suggests strong intermolecular forces that must be overcome for phase transition . The moderate density value of approximately 1.1 g/cm³ is typical for aromatic compounds containing nitrogen heterocycles. The LogP value of 1.03 suggests a slight preference for lipophilic environments over aqueous phases, which may influence its solubility and distribution behaviors in biological systems .
Chemical Reactivity
The chemical reactivity of 3-Pyridin-4-ylaniline is primarily determined by the presence of both the pyridine nitrogen and the aniline amino group. The pyridine ring, with its basic nitrogen atom, can participate in acid-base reactions, coordinate with metals, and engage in various nucleophilic substitution reactions. The compound's amine group can undergo typical reactions of primary aromatic amines, including acylation, alkylation, diazotization, and coupling reactions to form more complex molecules.
These functional groups provide multiple sites for chemical modification, making 3-Pyridin-4-ylaniline versatile in organic synthesis. The amino group can be transformed into various functionalities, while the pyridine nitrogen can coordinate with metals or participate in hydrogen bonding. This dual reactivity profile explains why the compound finds extensive use as a building block in medicinal chemistry and materials science. The structural arrangement also allows for selective reactions at either the pyridine or aniline portion, enabling sequential modifications to build more complex molecular architectures.
Synthesis Methods
Multiple synthetic approaches have been developed for the preparation of 3-Pyridin-4-ylaniline, with reduction of nitro precursors being the most commonly employed method. These synthesis routes vary in complexity, yield, and suitability for scale-up, offering flexibility for researchers and manufacturers based on available resources and specific requirements.
Reduction of Nitro Compounds
The most straightforward and widely documented synthesis route involves the reduction of 4-(3-nitrophenyl)pyridine to yield 3-Pyridin-4-ylaniline. This approach utilizes catalytic hydrogenation, which selectively reduces the nitro group to an amino group while preserving other structural features. The reduction typically employs palladium catalysts under hydrogen atmosphere, providing good yields under mild conditions.
A typical procedure involves dissolving 4-(3-nitrophenyl)pyridine in methanol, adding palladium on carbon catalyst (10% by weight), evacuating air from the reaction vessel, and replacing it with hydrogen gas . The reaction mixture is then stirred at room temperature overnight, followed by filtration over celite to remove the catalyst. Concentration of the filtrate affords 3-Pyridin-4-ylaniline in nearly quantitative yield (reported as 100% in some sources) . This method is particularly attractive for laboratory-scale synthesis due to its simplicity and efficiency.
Table 3: Synthesis via Reduction of Nitro Compounds
Starting Material | Catalyst | Solvent | Conditions | Yield | Reference |
---|---|---|---|---|---|
4-(3-Nitrophenyl)pyridine | 10% Pd/C | Methanol | H₂, room temperature, overnight | 100% |
Alternative Synthetic Approaches
A more complex but potentially scalable approach involves using halogenated 1-benzyl-3-(4-nitrophenyl)pyridinium as the starting material. This method proceeds through catalytic hydrogenation in the presence of palladium on carbon catalyst under hydrogen pressure. The reaction sequence begins with the preparation of halogenated pyridinium salt from 3-(4-nitrophenyl)pyridine and benzyl halide, followed by hydrogenation to obtain the target compound .
In a specific example of this approach, bromination 1-benzyl-3-(4-nitrophenyl)pyridine is dissolved in ethanol, followed by the addition of 10% palladium carbon catalyst. The reaction mixture undergoes nitrogen displacement and hydrogen exchange before being pressurized with hydrogen at 2 bar pressure. The reaction proceeds at 32°C for more than 10 hours, after which the catalyst is recovered by filtration. The filtrate is concentrated under reduced pressure, and the residue is treated with water and sodium hydroxide solution to adjust the pH to 14. Extraction with ethyl acetate yields 3-Pyridin-4-ylaniline as a faint yellow solid with HPLC purity of 94.24% .
This alternative synthesis route offers advantages for industrial-scale production, including the ability to avoid the generation of N-(4-(pyridinyl-3-yl)phenyl)hydroxylamine impurity, which can be challenging to remove in conventional reduction methods . The approach also demonstrates environmental friendliness and safety features that make it suitable for large-scale manufacturing processes.
Applications and Uses
3-Pyridin-4-ylaniline serves as a valuable building block in various fields of chemistry, with its primary applications centered in pharmaceutical research and development. The compound's unique structural features make it particularly useful in medicinal chemistry for creating biologically active compounds with therapeutic potential.
Pharmaceutical Applications
In the pharmaceutical sector, 3-Pyridin-4-ylaniline functions as an important intermediate for synthesizing more complex drug candidates. The compound has been specifically identified as a reactant in the preparation of N-alkylphenylalaninamides of pyridinylphenyl- and oxobipyridinylamines, which act as human GPR 142 agonists with potential applications as antidiabetic agents . This underscores its relevance in developing treatments for metabolic disorders such as diabetes.
The structural features of 3-Pyridin-4-ylaniline make it particularly suitable for pharmaceutical applications. The pyridine ring provides a basic nitrogen atom that can influence drug-receptor interactions, while the aniline group offers a reactive site for further functionalization. These properties allow medicinal chemists to incorporate the structural motif into molecules designed to interact with specific biological targets. The compound's moderate lipophilicity, as indicated by its LogP value, also contributes to its utility in drug design by potentially enhancing membrane permeability while maintaining reasonable water solubility .
Higher-priced options typically offer greater purity levels, with some suppliers providing products with purity exceeding 97-98% . The availability of different purity grades allows researchers to select the appropriate quality level based on their specific application requirements and budget constraints. For research applications requiring the highest purity, premium grades with HPLC-verified purity are available, though at correspondingly higher prices.
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